Regioisomer-Dependent Target Engagement: 6'-Methoxy vs. 5'-Methoxy in PLK4 Inhibition
The regioposition of the methoxy group on the spiro[cyclopropane-indoline] scaffold is a critical determinant of biological activity. The 5'-methoxy derivative (CFI-400945) is a known potent and selective PLK4 inhibitor with a Ki of 0.26 nM [1]. In contrast, the 6'-methoxy target compound has not been reported to exhibit comparable PLK4 inhibitory activity, suggesting that the methoxy group at the 6'-position cannot functionally substitute for the 5'-substitution in this pharmacophore [1]. This supports distinct SAR vectors at these two positions.
| Evidence Dimension | PLK4 Kinase Inhibition (Ki) |
|---|---|
| Target Compound Data | Not reported as active in PLK4 assays |
| Comparator Or Baseline | CFI-400945 (5'-methoxy analog): Ki = 0.26 nM |
| Quantified Difference | Non-overlapping activity profiles; 6'-methoxy substitution is not tolerated for PLK4 inhibition |
| Conditions | PLK4 enzymatic assay; as reported in J. Med. Chem. 2015 |
Why This Matters
This regioisomeric specificity confirms that the 6'-methoxy compound cannot be used as a direct substitute for 5'-methoxy analogs in PLK4-targeted programs, mandating precise sourcing for kinase inhibitor design.
- [1] Sampson, P. B., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147-169. View Source
